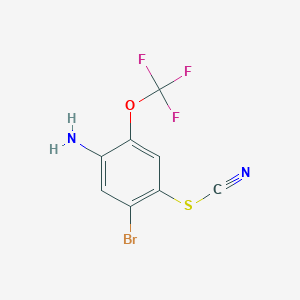

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline

描述

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline (CAS: 1133115-30-6) is a halogenated aniline derivative with a unique combination of functional groups: a bromine atom at position 5, a thiocyanate (-SCN) group at position 4, and a trifluoromethoxy (-OCF₃) group at position 2 on the benzene ring. This compound is commercially available as a specialty reagent () and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The electron-withdrawing trifluoromethoxy and thiocyanate groups influence the compound’s electronic properties, enhancing its reactivity in nucleophilic substitutions or coupling reactions.

属性

IUPAC Name |

[4-amino-2-bromo-5-(trifluoromethoxy)phenyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSWDDCBPNXWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)SC#N)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674928 | |

| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-30-6 | |

| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Summary

- Catalyst and Reagents : Ammonium molybdate is used as a catalyst to facilitate bromination with metal bromides (sodium bromide or potassium bromide) and hydrogen peroxide as the oxidant.

- Solvents : Chlorinated solvents such as methylene dichloride, trichloromethane, tetrachloromethane, or 1,2-ethylene dichloride are employed.

- Reaction Conditions : The molar ratios are carefully controlled; for example, 4-trifluoromethoxyaniline to metal bromide is about 1:1.8–2.6, and metal bromide to hydrogen peroxide is about 1.8–2.6:1. Ammonium molybdate is used in catalytic amounts (approximately 0.001–0.008 molar ratio relative to aniline).

- Advantages : This method avoids the use of elemental bromine or hydrogen bromide, reducing equipment corrosion and improving environmental friendliness, making it suitable for industrial-scale production.

Reaction Scheme

$$

\text{4-Trifluoromethoxyaniline} \xrightarrow[\text{Ammonium molybdate}]{\text{NaBr/KBr + H}2\text{O}2} \text{2,6-Dibromo-4-(trifluoromethoxy)aniline}

$$

Data Table: Key Parameters for Bromination Step

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst (Ammonium molybdate) | 0.001–0.008 molar ratio | Catalytic amount |

| Metal bromide (NaBr/KBr) | 1.8–2.6 equivalents | Relative to aniline |

| Hydrogen peroxide | 1 equivalent | Relative to metal bromide |

| Solvent | Methylene dichloride, chloroform, etc. | Chlorinated solvents preferred |

| Temperature | Ambient to mild heating | Not explicitly specified |

| Yield | High (typically >80%) | Industrially viable |

Selective Bromination of 2- or 4-Trifluoromethoxyaniline to Monobromo Derivatives

For the preparation of monobromo intermediates such as 5-bromo-4-(trifluoromethoxy)aniline, selective bromination is achieved by employing brominating agents that release electrophilic bromine (Br⁺) in acidic media.

Method Summary

- Starting Materials : 2- or 4-trifluoromethoxyaniline.

- Brominating Agents : N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) are preferred, as they release Br⁺ ions selectively.

- Acid Medium : Weak acids such as acetic acid (pKa ~4.75) are used to maintain selectivity and avoid over-bromination.

- Solvents : Inert solvents such as methylene chloride, chloroform, or aromatic solvents are used to minimize side reactions.

- Temperature : Typically between -5°C to ambient temperature to control reaction rate and selectivity.

- Post-Reaction : Deamination (removal of the amino group) can be performed to obtain brominated trifluoromethoxybenzenes if needed.

Reaction Scheme

$$

\text{2- or 4-Trifluoromethoxyaniline} \xrightarrow[\text{Acetic acid}]{\text{NBS}} \text{5-Bromo-4-(trifluoromethoxy)aniline}

$$

Data Table: Selective Bromination Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Brominating agent | NBS (preferred), DBI | Electrophilic Br⁺ source |

| Acid medium | Acetic acid | Weak acid for selectivity |

| Solvent | Methylene chloride, chloroform | Inert solvents |

| Temperature | -5°C to ambient | Controls bromination rate |

| Yield | High (~80-85%) | Excellent selectivity |

The thiocyanato group (-SCN) introduction at the 4-position of the brominated trifluoromethoxyaniline is a key step to obtain this compound.

Method Summary

- Starting Material : 5-Bromo-4-halo-2-(trifluoromethoxy)aniline or 5-bromo-4-amino-2-(trifluoromethoxy)aniline.

- Reagents : Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) under nucleophilic substitution conditions.

- Catalysts/Conditions : Copper(I) salts or other transition metal catalysts may be used to facilitate thiocyanation.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature : Moderate heating (50–100°C) to promote substitution.

- Purification : Standard extraction and chromatography to isolate the thiocyanato product.

Reaction Scheme

$$

\text{5-Bromo-4-halo-2-(trifluoromethoxy)aniline} + \text{KSCN} \xrightarrow[\text{Cu(I)}]{\text{DMF, heat}} \text{this compound}

$$

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Bromination | 4-Trifluoromethoxyaniline | NaBr or KBr, H2O2, ammonium molybdate | Chlorinated solvent, ambient temp | High yield, selective dibromination |

| 2 | Selective Monobromination | 2- or 4-Trifluoromethoxyaniline | NBS, acetic acid | -5°C to RT, inert solvent | High yield, avoids polybromination |

| 3 | Thiocyanation | 5-Bromo-4-halo-2-(trifluoromethoxy)aniline | KSCN, Cu(I) catalyst | DMF/DMSO, 50–100°C | Efficient thiocyanate introduction |

Research Findings and Industrial Relevance

- The ammonium molybdate-catalyzed bromination method is noted for its environmental friendliness and industrial scalability , avoiding corrosive bromine reagents and improving atom economy.

- The use of N-bromosuccinimide in weak acid media ensures high regioselectivity and minimizes undesired polybrominated byproducts , critical for downstream functionalization.

- Thiocyanation via nucleophilic substitution is a well-established method for introducing the -SCN group, with copper catalysis enhancing reaction rates and yields.

- These methods collectively enable the efficient synthesis of this compound, which is valuable in agrochemical and pharmaceutical intermediate synthesis.

化学反应分析

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiocyanate group can participate in redox reactions, leading to the formation of different sulfur-containing products.

Coupling Reactions: The aniline ring can undergo coupling reactions with other aromatic compounds, forming complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with active sites of enzymes, inhibiting their activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-bromo-4-thiocyanato-2-(trifluoromethoxy)aniline, highlighting differences in substituents, reactivity, and applications:

Substituent Effects on Reactivity

- Thiocyanate (-SCN) vs. Iodo (-I): The thiocyanate group in the target compound offers distinct reactivity compared to iodo-substituted analogs (e.g., 5-Bromo-2-iodo-4-(trifluoromethyl)aniline). While iodine is a superior leaving group for cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig), thiocyanate can act as a pseudohalogen or undergo hydrolysis to generate thiols (-SH), enabling diverse functionalization pathways .

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group is less electron-withdrawing than -CF₃ but still deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. This contrasts with -CF₃-substituted analogs (e.g., 2-Bromo-5-(trifluoromethyl)aniline), which exhibit stronger electron-withdrawing effects, enhancing stability in radical reactions .

生物活性

Introduction

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline, with the molecular formula CHBrFNOS and CAS number 1133115-30-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Weight : 313.1 g/mol

- Purity : ≥97%

- Storage Conditions : Room temperature

Structure

The compound features a bromine atom, a thiocyanate group, and a trifluoromethoxy substituent on an aniline backbone, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as an enzyme inhibitor, affecting metabolic pathways by binding to specific active sites on enzymes. The presence of the thiocyanate group enhances its electrophilic character, allowing it to modify target proteins through nucleophilic attack.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has been investigated for its effects on tyrosinase activity, which is crucial in melanin biosynthesis. The compound exhibited significant inhibitory activity with an IC value comparable to known inhibitors.

Case Studies

-

Tyrosinase Inhibition :

A study evaluating various compounds for their inhibitory effects on mushroom tyrosinase found that this compound significantly reduced enzyme activity, indicating its potential in skin-whitening formulations and treatment of hyperpigmentation disorders. -

Antimicrobial Activity :

Preliminary assessments have shown that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Drug Development

The unique structure of this compound positions it as a valuable candidate in drug discovery programs focusing on enzyme-related diseases. Its ability to modulate enzymatic activity opens avenues for therapeutic interventions in conditions like melanoma and bacterial infections.

Material Science

In addition to biological applications, this compound is being explored for its utility in material science as a building block for synthesizing advanced materials with tailored properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodology : Start with bromination of 4-thiocyanato-2-(trifluoromethoxy)aniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Alternatively, thiocyanatation of 5-bromo-2-(trifluoromethoxy)aniline via nucleophilic substitution with KSCN/CuCN in DMSO at elevated temperatures (80–100°C) .

- Key Considerations : Monitor regioselectivity using TLC/HPLC, as competing reactions (e.g., para-substitution by the trifluoromethoxy group) may occur. Optimize stoichiometry to minimize byproducts like disulfides or over-brominated derivatives .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish the thiocyanate group from isothiocyanate in this compound?

- NMR : The thiocyanate (-SCN) group exhibits a distinct signal at ~110–120 ppm, while isothiocyanate (-NCS) appears at ~130–140 ppm. Confirm via - HMBC correlations .

- FTIR : Thiocyanate shows a sharp ν(C≡N) stretch at ~2150 cm, whereas isothiocyanate displays a split peak near 2050–2100 cm. Use KBr pellets for high-resolution analysis .

Q. What safety protocols are critical when handling brominated aniline derivatives?

- Preventive Measures : Use fume hoods, nitrile gloves, and PPE due to potential mutagenicity (Risk Code: H341). Avoid skin contact with brominated amines, which may cause methemoglobinemia .

- Storage : Store at 2–8°C under inert gas (N/Ar) to prevent oxidation. Label containers with GHS hazard codes H315 (skin irritation) and H319 (eye damage) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions of this compound?

- Mechanistic Insight : The -OCF group is a strong para-director due to its electron-withdrawing nature via σ-orbital conjugation. In nitration or sulfonation, the bromine and thiocyanate substituents compete for ortho/para positions, requiring DFT calculations (e.g., Gaussian) to predict dominant pathways .

- Experimental Validation : Perform competitive reactions with HNO/HSO and analyze products via LC-MS. Compare results with 4-(trifluoromethoxy)aniline analogs to isolate electronic effects .

Q. What crystallographic challenges arise when resolving structures of thiocyanate-containing aromatic amines, and how can they be mitigated?

- Data Contradictions : Thiocyanate’s flexibility causes disorder in crystal lattices. Use high-resolution X-ray data (λ < 1 Å) and SHELXL refinement with restraints on S-C≡N bond angles. Apply TWINABS for twinned crystals .

- Case Study : A 2023 study of 4-thiocyanatoaniline derivatives required 20 K cooling to reduce thermal motion, achieving R < 0.05. Compare with analogous brominated structures to validate bond lengths .

Q. How does the thiocyanate group’s nucleophilicity compare to nitro or amino groups in cross-coupling reactions?

- Reactivity Profile : Thiocyanate participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) but requires careful ligand selection (XPhos) to prevent CS bond cleavage. Contrast with nitro groups, which are inert under similar conditions, and amino groups, which necessitate protection .

- Method Optimization : Screen catalysts (Pd(dba) vs. Pd(OAc)) and bases (CsCO vs. KPO) in THF/toluene. Monitor reaction progress via NMR to track trifluoromethoxy stability .

Q. What computational methods are effective in predicting the compound’s solubility and bioavailability?

- In Silico Tools : Use COSMO-RS for solubility prediction in organic solvents (logP ≈ 2.8) and Molinspiration for bioavailability scores (TPSA = 65 Å). Compare with experimental logD values from shake-flask assays .

- Validation : Cross-reference with HPLC-derived solubility parameters (e.g., CNBr-modified silica columns) to assess membrane permeability for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。